molecular formula C9H8ClNO4 B8005922 Dimethyl 4-chloropyridine-2,5-dicarboxylate CAS No. 1227945-09-6

Dimethyl 4-chloropyridine-2,5-dicarboxylate

Cat. No.: B8005922
CAS No.: 1227945-09-6
M. Wt: 229.62 g/mol
InChI Key: KSVZJSRVRPYAIE-UHFFFAOYSA-N
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Description

Dimethyl 4-chloropyridine-2,5-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 5 positions and a chlorine atom at the 4 position. This compound is of interest due to its applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-chloropyridine-2,5-dicarboxylate can be synthesized through various methods. One common route involves the chlorination of dimethyl pyridine-2,5-dicarboxylate. This process typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Dimethyl pyridine-2,5-dicarboxylate+PCl5Dimethyl 4-chloropyridine-2,5-dicarboxylate+POCl3+HCl\text{Dimethyl pyridine-2,5-dicarboxylate} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 + \text{HCl} Dimethyl pyridine-2,5-dicarboxylate+PCl5​→Dimethyl 4-chloropyridine-2,5-dicarboxylate+POCl3​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester groups can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

Major Products:

    Substitution: Formation of 4-aminopyridine-2,5-dicarboxylate derivatives.

    Reduction: Formation of dimethyl 4-hydroxypyridine-2,5-dicarboxylate.

    Hydrolysis: Formation of 4-chloropyridine-2,5-dicarboxylic acid.

Scientific Research Applications

Dimethyl 4-chloropyridine-2,5-dicarboxylate is utilized in various fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of dimethyl 4-chloropyridine-2,5-dicarboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to active compounds that interact with specific molecular targets such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

    Dimethyl 4-bromopyridine-2,5-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.

    Dimethyl 4-fluoropyridine-2,5-dicarboxylate: Contains a fluorine atom, offering different reactivity and biological activity.

    Dimethyl 4-methylpyridine-2,5-dicarboxylate: Substitution of chlorine with a methyl group, affecting its chemical properties and applications.

Uniqueness: Dimethyl 4-chloropyridine-2,5-dicarboxylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various chemical and biological systems.

This compound’s versatility and reactivity make it a valuable tool in synthetic chemistry and various applied sciences.

Properties

IUPAC Name

dimethyl 4-chloropyridine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVZJSRVRPYAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186215
Record name 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227945-09-6
Record name 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227945-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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